molecular formula C27H27N3O4 B2879231 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 912897-83-7

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2879231
CAS No.: 912897-83-7
M. Wt: 457.53
InChI Key: CYKRSVLOUQZIIC-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked to a pyrrolidin-2-one moiety via a 2-(3-methoxyphenoxy)ethyl chain. The benzimidazole ring is substituted at the 2-position, while the pyrrolidin-2-one is substituted at the 1-position with a 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The pyrrolidinone ring can be introduced through cyclization reactions involving appropriate precursors. The methoxyphenyl groups are usually added via nucleophilic substitution reactions using methoxyphenols as starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include phenolic derivatives, dihydrobenzimidazole compounds, and various substituted benzimidazole derivatives.

Scientific Research Applications

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to various biological targets, modulating their activity. The methoxyphenyl groups can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one ()

  • Key Differences: Substituent on phenoxy: 4-methoxy vs. 3-methoxy in the target compound. Substituent on pyrrolidin-2-one: 3-trifluoromethylphenyl vs. 4-methoxyphenyl.
  • The electron-withdrawing trifluoromethyl group vs. electron-donating methoxy could affect pharmacokinetic properties (e.g., logP, metabolic resistance) .

b. Pyridin-2-one Derivatives ()

  • Example Compound : 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.
  • Key Similarities :
    • Presence of 4-methoxyphenyl and 3-methoxy groups.
  • Activity :
    • Lower antioxidant activity (17.55% at 12 ppm) compared to bromophenyl analogues (67–79%). This highlights the critical role of substituent electronic profiles in radical scavenging .

c. Pyrrolidinone Derivatives ()

  • Example Compound : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a).
  • Key Differences: Oxadiazole core vs. benzimidazole in the target compound. Phenylethyl and pyridyl substituents vs. methoxyphenoxy and methoxyphenyl.
  • Activity : Assumed antiviral properties based on structural motifs common to protease inhibitors .

Key Trends :

  • Methoxy Groups : Enhance solubility via polarity but may reduce membrane permeability.
  • Electron-Withdrawing Groups (e.g., trifluoromethyl): Increase metabolic stability but may reduce binding affinity to hydrophilic targets.
  • Heterocyclic Cores : Benzimidazoles and pyridin-2-ones are associated with diverse bioactivities, including kinase inhibition and antioxidant effects .

Biological Activity

The compound 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that integrates various pharmacologically significant moieties, including a benzodiazole and pyrrolidine structure. This combination suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound can be characterized by its molecular formula C27H27N3O4C_{27}H_{27}N_{3}O_{4} and its IUPAC name. The presence of functional groups such as methoxy and phenoxy enhances its solubility and biological interaction potential.

PropertyValue
Molecular FormulaC27H27N3O4C_{27}H_{27}N_{3}O_{4}
Molecular Weight457.53 g/mol
IUPAC NameThis compound

The biological activity of this compound may involve interactions with various molecular targets, including enzyme inhibition and receptor modulation. Such interactions can influence several biochemical pathways, potentially leading to therapeutic effects in various conditions.

Anticancer Properties

Research indicates that compounds with benzodiazole and pyrrolidine structures exhibit significant anticancer activities. For instance, studies have demonstrated that derivatives of similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Benzodiazole derivatives have been shown to exhibit antibacterial activity against a range of pathogens. For example, compounds with similar frameworks have demonstrated effectiveness against drug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

The presence of methoxy groups in the structure may contribute to antioxidant properties, which are beneficial in reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage and has implications in aging and chronic diseases.

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar benzodiazole-pyrrolidine compounds. The findings indicated that these compounds could inhibit the growth of various cancer cell lines with IC50 values ranging from 10 to 50 µM, demonstrating significant potential for further development as anticancer agents .

Antimicrobial Efficacy

Another research article highlighted the antimicrobial efficacy of related benzodiazole compounds against Staphylococcus aureus. The study reported minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL, suggesting potent antibacterial properties that warrant further investigation for therapeutic applications .

Properties

IUPAC Name

4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-32-21-12-10-20(11-13-21)30-18-19(16-26(30)31)27-28-24-8-3-4-9-25(24)29(27)14-15-34-23-7-5-6-22(17-23)33-2/h3-13,17,19H,14-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKRSVLOUQZIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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